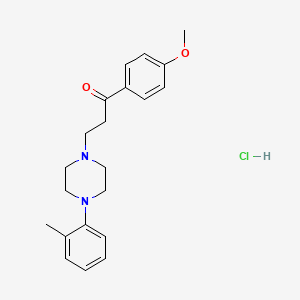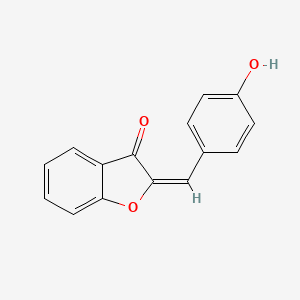
Trichlorofluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid that is primarily used in the production of silicon for semiconductor and fiber optic materials . The compound is notable for its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichlorofluorosilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen fluoride (HF) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield .
Industrial Production Methods: In industrial settings, this compound is produced by reacting silicon with chlorine and fluorine gases. This process is conducted in a high-temperature reactor, where silicon reacts with chlorine to form silicon tetrachloride, which subsequently reacts with hydrogen fluoride to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trichlorofluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, leading to the substitution of chlorine or fluorine atoms.
Common Reagents and Conditions:
Water (H₂O): Hydrolysis reaction.
Alcohols (ROH): Substitution reactions to form alkoxysilanes.
Major Products Formed:
Silicon Dioxide (SiO₂): From hydrolysis.
Alkoxysilanes: From substitution reactions with alcohols.
Applications De Recherche Scientifique
Trichlorofluorosilane has a wide range of applications in scientific research and industry:
Semiconductor Manufacturing: It is used to produce high-purity silicon for semiconductor devices.
Fiber Optics: The compound is essential in the production of optical fibers, where it helps create the core and cladding materials.
Surface Modification: this compound is used to modify surfaces, making them hydrophobic or altering their chemical properties.
Chemical Synthesis: It serves as a reagent in various organic and inorganic synthesis processes.
Mécanisme D'action
The mechanism of action of trichlorofluorosilane primarily involves its reactivity with nucleophiles. The compound’s silicon atom is highly electrophilic due to the presence of electronegative chlorine and fluorine atoms. This electrophilicity makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Silicon Tetrachloride (SiCl₄): Used in similar applications but lacks the fluorine atom.
Chlorotrifluorosilane (SiClF₃): Contains more fluorine atoms and exhibits different reactivity patterns.
Uniqueness: Trichlorofluorosilane’s unique combination of chlorine and fluorine atoms provides it with distinct reactivity and versatility compared to other silicon halides. Its ability to undergo both hydrolysis and substitution reactions makes it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
14965-52-7 |
|---|---|
Formule moléculaire |
Cl3FSi |
Poids moléculaire |
153.44 g/mol |
Nom IUPAC |
trichloro(fluoro)silane |
InChI |
InChI=1S/Cl3FSi/c1-5(2,3)4 |
Clé InChI |
PGHWHQUVLXTFLZ-UHFFFAOYSA-N |
SMILES canonique |
F[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


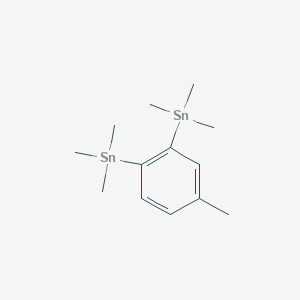

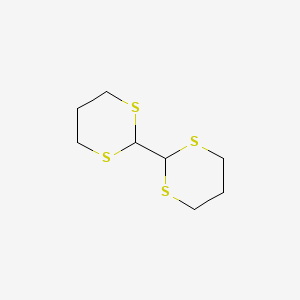


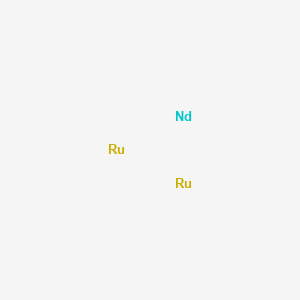
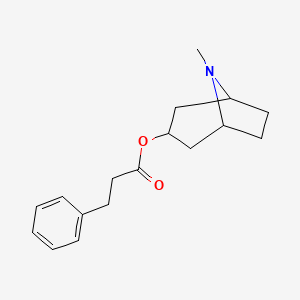
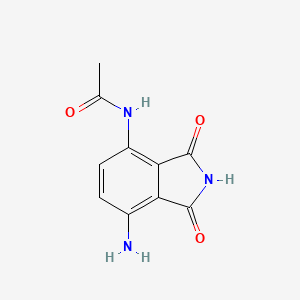
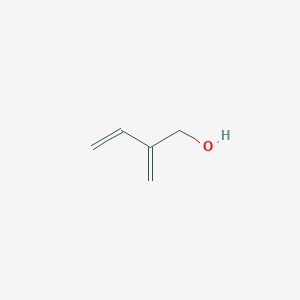


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
